molecular formula C9H8N2O3 B11903211 3-methoxy-6-nitro-1H-indole

3-methoxy-6-nitro-1H-indole

Cat. No.: B11903211
M. Wt: 192.17 g/mol
InChI Key: WNAOMWJJXGEWRF-UHFFFAOYSA-N
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Description

3-methoxy-6-nitro-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide range of biological activities and are crucial in cell biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-6-nitro-1H-indole typically involves the nitration of 3-methoxyindole. One common method is the reaction of 3-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the nitrating agents and by-products .

Chemical Reactions Analysis

Types of Reactions: 3-methoxy-6-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 3-methoxy-6-amino-1H-indole.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Chemistry: 3-methoxy-6-nitro-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds can interact with various biological targets, making them useful in drug discovery and development .

Medicine: Indole derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders. This compound may be explored for similar therapeutic applications .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-methoxy-6-nitro-1H-indole depends on its specific application. In biological systems, indole derivatives can interact with enzymes, receptors, and other molecular targets. For example, they may inhibit enzyme activity or modulate receptor signaling pathways. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Uniqueness: 3-methoxy-6-nitro-1H-indole is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methoxy-6-nitro-1H-indole

InChI

InChI=1S/C9H8N2O3/c1-14-9-5-10-8-4-6(11(12)13)2-3-7(8)9/h2-5,10H,1H3

InChI Key

WNAOMWJJXGEWRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC2=C1C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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